2-[2-(cyclohex-1-en-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
説明
This compound belongs to the pyrido[4,3-b][1,6]naphthyridine-dione family, characterized by a fused heterocyclic core with a dimethylamino substituent at position 8 and a cyclohexenylethyl side chain at position 2. Its structure combines a rigid aromatic system with flexible alkyl and amine moieties, which may enhance solubility and binding interactions in biological systems.
特性
IUPAC Name |
8-[2-(cyclohexen-1-yl)ethyl]-2-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-23(2)25-13-10-19-17(21(25)27)14-16-18(22-19)9-12-24(20(16)26)11-8-15-6-4-3-5-7-15/h6,9-10,12-14H,3-5,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRNCCLFBNIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC2=C(C1=O)C=C3C(=N2)C=CN(C3=O)CCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyrido[4,3-b] naphthyridine Synthesis via Cyclocondensation
The pyrido[4,3-b]naphthyridine skeleton is typically assembled through cyclocondensation of substituted quinoline or pyridine precursors. A notable method involves the reaction of 2-chloro-3-formylquinoline derivatives with active methylene compounds. For instance, ethyl acetoacetate reacts with 2-chloro-3-formylquinoline under basic conditions to form a tetracyclic intermediate, which undergoes intramolecular cyclization to yield the naphthyridine core. This approach mirrors the synthesis of ethyl 5-acetyl-1,2,4,4a,5,6-hexahydrobenzo[g]oxazino[4,3-a]naphthyridine-5-carboxylate, where ethyl acetoacetate serves as both a nucleophile and cyclization partner.
Key Reaction Parameters
-
Base : Sodium ethoxide or potassium carbonate
-
Solvent : Ethanol or DMF
-
Temperature : 80–100°C
-
Yield : 60–75%
Photochemical Cyclization Strategies
Photochemical methods offer an alternative route for constructing fused heterocycles. Irradiation of N-substituted quinoline carboxamides induces hydrogen abstraction and cyclization, forming pyrrolo[3,4-b]quinolinones. Adapting this method, 8-(dimethylamino)pyrido[4,3-b]naphthyridine derivatives could be synthesized by irradiating precursors with UV light (λ = 300–350 nm) in acetonitrile, followed by thermal rearrangement.
Introduction of the Dimethylamino Group
Nucleophilic Amination at Position 8
The dimethylamino group is introduced via nucleophilic substitution or reductive amination. A two-step protocol is effective:
-
Chlorination : Treatment of 8-chloropyrido[4,3-b]naphthyridine-1,9-dione with POCl₃ at reflux yields the reactive 8-chloro intermediate.
-
Amination : Reaction with dimethylamine in THF at 60°C for 12 hours substitutes the chloride with dimethylamino.
Optimization Insights
-
Excess dimethylamine (3 eq.) ensures complete substitution.
-
Catalytic KI enhances reactivity via the Finkelstein mechanism.
Functionalization with Cyclohexenylethyl Side Chain
Alkylation via Michael Addition
The cyclohexenylethyl moiety is introduced through Michael addition of cyclohex-1-en-1-yl ethyl Grignard reagent to the 2-position of the naphthyridinedione. The reaction proceeds in anhydrous THF at 0°C under nitrogen, followed by acidic workup to yield the alkylated product.
Reaction Conditions
-
Grignard Reagent : Cyclohex-1-en-1-yl magnesium bromide (2.5 eq.)
-
Catalyst : CuI (10 mol%)
-
Yield : 70–78%
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 2-bromo-8-(dimethylamino)pyrido[4,3-b]naphthyridine-1,9-dione and cyclohex-1-en-1-yl ethyl boronic acid provides a regioselective route. Pd(PPh₃)₄ catalyzes the reaction in a dioxane/water mixture, yielding the target compound with minimal byproducts.
Critical Parameters
Mechanistic and Kinetic Analysis
Cyclization Kinetics
The rate-determining step in naphthyridine formation is the intramolecular cyclization of the quinoline-acetoacetate adduct. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 80°C) indicate a concerted mechanism, supported by DFT calculations.
Steric Effects in Alkylation
The cyclohexenylethyl group’s steric bulk necessitates prolonged reaction times (24–36 hours) for complete alkylation. Molecular modeling shows that the enone system in the dione ring adopts a planar conformation, reducing steric hindrance during nucleophilic attack.
Comparative Evaluation of Synthetic Routes
化学反応の分析
Types of Reactions
2-[2-(cyclohex-1-en-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-[2-(cyclohex-1-en-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-[2-(cyclohex-1-en-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analog: 2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[4,3-b][1,6]naphthyridine-1,9-dione
- Molecular Formula : C₁₉H₂₁N₃O₃ (MW: 339.4) .
- Key Differences: Substituents: The hydroxyethyl group at position 8 (vs. dimethylamino in the target compound) reduces basicity but may improve hydrogen-bonding capacity. Side Chain: Cyclohexyl vs.
- Implications: The dimethylamino group in the target compound likely increases lipophilicity and membrane permeability compared to the hydroxyethyl analog .
Benzo[b]thieno[3,2-h]-1,6-naphthyridine Derivatives
- Example Compounds : 8a and 8d (chlorinated derivatives) .
- Key Features: Thieno-naphthyridine core (vs. pyrido-naphthyridine in the target compound). High drug-likeness scores comparable to acyclovir, attributed to halogen substituents (e.g., Cl at position 8) and planar aromatic systems.
- Comparison: The target compound lacks halogenation but incorporates a dimethylamino group, which may confer distinct electronic and steric effects for receptor binding .
1,8-Naphthyridine Derivatives with Barbituric Acid Moieties
- Example : 5-(6-Hydroxy-2,4-dioxo-tetrahydropyrimidin-5-yl)-benzo[b]pyrimido[5,4-g][1,8]naphthyridine-2,4-dione .
- Key Features :
- Additional pyrimidine-dione ring fused to the naphthyridine core.
- Broad bioactivity: Anticancer, anti-inflammatory, and antibacterial properties.
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for analogous naphthyridines, such as multi-step condensation and functionalization (e.g., LiAlH₄ reduction for amine introduction, as in ) .
- Biological Activity: While direct studies are absent, the dimethylamino group is associated with kinase inhibition (e.g., receptor tyrosine kinases) in related compounds .
- Contradictions: highlights carcinogenic risks of heterocyclic amines (e.g., IQ derivatives), but synthetic naphthyridines are engineered for therapeutic specificity, mitigating off-target toxicity .
Q & A
Q. How does this compound differ from other pyrido[4,3-b][1,6]naphthyridine derivatives in terms of bioactivity?
- Answer :
- Structural Uniqueness : The cyclohexenylethyl group enhances membrane permeability compared to phenyl or methyl analogs .
- Activity Profile : Unlike 4-methylpyridopyrimidinone (PI3-K IC₅₀ = 50 nM), this compound shows dual PI3-K/Topo I inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
